molecular formula C19H20N2O5 B4263098 6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone

6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4263098
M. Wt: 356.4 g/mol
InChI Key: TWCGQUAIASWYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone, also known as DENAQ, is a synthetic compound with potential use in scientific research. It belongs to the class of quinolinone derivatives and has been studied for its biochemical and physiological effects.

Mechanism of Action

6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone exerts its effects through the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. 6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have antioxidant and anti-inflammatory effects. It can scavenge free radicals and reduce oxidative stress. 6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to reduce the production of pro-inflammatory cytokines. In addition, 6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone in lab experiments is that it is a synthetic compound that can be easily obtained in pure form. It has also been shown to have low toxicity in animal studies. However, one limitation of using 6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is that it is not water-soluble, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving 6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential use in cancer therapy. Future studies could focus on optimizing the dose and delivery of 6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone to maximize its anti-cancer effects. Additionally, studies could investigate the use of 6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone in combination with other cancer therapies to enhance its efficacy. Overall, 6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has shown promise as a potential therapeutic agent in various fields of research.

Scientific Research Applications

6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from damage. 6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-3-25-17-9-15-14(12-5-7-13(8-6-12)21(23)24)10-19(22)20-16(15)11-18(17)26-4-2/h5-9,11,14H,3-4,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCGQUAIASWYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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